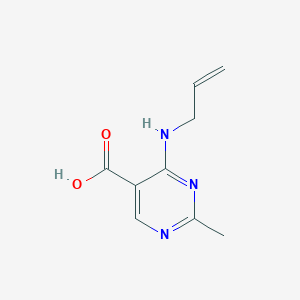

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid

Beschreibung

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, a methyl group at position 2, and an allylamino substituent at position 2. The allylamino group introduces an unsaturated propene chain, which may confer unique electronic and steric properties compared to other pyrimidine analogs.

Eigenschaften

Molekularformel |

C9H11N3O2 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

2-methyl-4-(prop-2-enylamino)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H11N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h3,5H,1,4H2,2H3,(H,13,14)(H,10,11,12) |

InChI-Schlüssel |

KXPHTXSDJSHADU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=N1)NCC=C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Allylamino)-2-Methylpyrimidin-5-carbonsäure umfasst typischerweise die folgenden Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einer β-Dicarbonylverbindung und einem Guanidin-Derivat synthetisiert werden.

Einführung der Allylaminogruppe: Die Allylaminogruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Allylamin als Nucleophil eingeführt werden.

Methylierung: Die Methylgruppe an der 2-Position kann durch eine Alkylierungsreaktion unter Verwendung eines geeigneten Methylierungsmittels eingeführt werden.

Carboxylierung: Die Carbonsäuregruppe kann durch eine Carboxylierungsreaktion eingeführt werden, die oft Kohlendioxid unter hohem Druck und bei hoher Temperatur verwendet.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-(Allylamino)-2-Methylpyrimidin-5-carbonsäure kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Fokus auf der Maximierung von Ausbeute und Reinheit sowie der Minimierung von Kosten und Umweltauswirkungen liegt. Techniken wie kontinuierliche Strömungssynthese und die Verwendung von Katalysatoren können zur Steigerung der Effizienz eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Allylamino)-2-Methylpyrimidin-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Allylaminogruppe kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Die Carbonsäuregruppe kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Die Allylaminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid (NaH) und Alkylhalogeniden durchgeführt werden.

Hauptprodukte

Oxidation: Die Oxidation der Allylaminogruppe kann Oxo-Derivate ergeben.

Reduktion: Die Reduktion der Carbonsäuregruppe kann Alkohol-Derivate ergeben.

Substitution: Substitutionsreaktionen können verschiedene substituierte Pyrimidin-Derivate ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(Allylamino)-2-Methylpyrimidin-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Allylaminogruppe kann Wasserstoffbrückenbindungen und andere Interaktionen mit biologischen Makromolekülen eingehen und deren Funktion beeinflussen. Die Verbindung kann auch bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The allylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

This contrasts with saturated alkylamino (e.g., ethylamino) or non-amino substituents (e.g., thioether) in analogs .

Steric Effects: Branched substituents, such as the carboxymethyl(methyl)amino group in , may hinder binding to target proteins compared to the linear allylamino chain.

Physicochemical Properties

- Solubility: The carboxylic acid group at position 5 enhances water solubility across all analogs. However, lipophilic substituents (e.g., ethylthio) reduce aqueous solubility compared to amino or hydroxy groups .

- Acid-Base Behavior: The pKa of the carboxylic acid group (~2–3) and amino group (~9–10) are consistent among analogs, but substituents like thioethers may slightly modulate these values .

Biologische Aktivität

4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an allylamino group, which is significant for its biological interactions.

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways that are crucial in disease processes, particularly in cancer.

- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells by targeting pathways associated with cell proliferation and survival.

- Case Study : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Research Findings : In vitro assays demonstrated that this compound exhibited inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Antimicrobial | Active against specific bacterial strains | |

| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine Ring : Utilizing precursors such as 2-amino-4-methylpyrimidine.

- Introduction of the Allylamino Group : Achieved through nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.